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Compound of Interest

Compound Name: Dimethyl methylsuccinate

Cat. No.: B158938 Get Quote

A Comparative Guide to Spectral Data for Dimethyl Methylsuccinate from Public Databases

For researchers, scientists, and drug development professionals, access to accurate and

comprehensive spectral data is paramount for the identification, characterization, and quality

control of chemical compounds. Dimethyl methylsuccinate, a chiral building block and

intermediate in various synthetic pathways, serves as a case study in this guide for the

effective cross-referencing of spectral information from prominent public databases. This guide

provides a comparative summary of ¹H NMR, ¹³C NMR, Mass Spectrometry, and Infrared (IR)

spectroscopy data for dimethyl methylsuccinate, alongside detailed experimental protocols

that outline standard acquisition parameters.

Data Presentation
The following tables summarize the quantitative spectral data for dimethyl methylsuccinate
obtained from various online spectral databases.

Table 1: ¹H NMR Spectral Data for Dimethyl Methylsuccinate
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Chemical
Shift (ppm)

Multiplicity Assignment Solvent
Frequency
(MHz)

Database
Source

3.701 s -OCH₃ CDCl₃ 400
ChemicalBoo

k[1]

3.683 s -OCH₃ CDCl₃ 400
ChemicalBoo

k[1]

2.927 m -CH- CDCl₃ 400
ChemicalBoo

k[1]

2.744 dd -CH₂- CDCl₃ 400
ChemicalBoo

k[1]

2.425 dd -CH₂- CDCl₃ 400
ChemicalBoo

k[1]

1.226 d -CH₃ CDCl₃ 400
ChemicalBoo

k[1]

Table 2: ¹³C NMR Spectral Data for Dimethyl Methylsuccinate

Chemical Shift (ppm) Solvent Database Source

174.5 CDCl₃ ChemicalBook[2]

171.4 CDCl₃ ChemicalBook[2]

51.9 CDCl₃ ChemicalBook[2]

51.6 CDCl₃ ChemicalBook[2]

38.0 CDCl₃ ChemicalBook[2]

34.2 CDCl₃ ChemicalBook[2]

16.7 CDCl₃ ChemicalBook[2]

Table 3: Mass Spectrometry Data for Dimethyl Methylsuccinate
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m/z
Relative Intensity
(%)

Ionization Method Database Source

59 100.0 EI ChemicalBook

129 41.5 EI ChemicalBook

128 25.8 EI ChemicalBook

101 22.2 EI ChemicalBook

100 19.7 EI ChemicalBook

69 14.5 EI ChemicalBook

87 13.0 EI ChemicalBook

41 16.3 EI ChemicalBook

101 99.99 EI-B PubChem[3]

100 90.50 EI-B PubChem[3]

69 66.90 EI-B PubChem[3]

87 60.70 EI-B PubChem[3]

129 39.20 EI-B PubChem[3]

Table 4: Infrared (IR) Spectroscopy Data for Dimethyl Methylsuccinate
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Wavenumber
(cm⁻¹)

Description Technique Database Source

2950-3000 C-H stretch Neat PubChem[3]

1735 C=O stretch Neat PubChem[3]

1450 C-H bend Neat PubChem[3]

1380 C-H bend Neat PubChem[3]

1150-1250 C-O stretch Neat PubChem[3]

1743
C=O stretching

vibration
ATR-FTIR ResearchGate[4]

1456 CH₂ bending ATR-FTIR ResearchGate[4]

1363 CH₃ bending ATR-FTIR ResearchGate[4]

Experimental Protocols
The following are detailed, representative methodologies for the key experiments cited.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of dimethyl methylsuccinate is dissolved in

0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS)

as an internal standard. The solution is transferred to a 5 mm NMR tube.

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

¹H NMR Acquisition Parameters:

Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30') is used.

Flip Angle: 30 degrees.

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.
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Number of Scans: 16-32 scans are co-added to improve the signal-to-noise ratio.

Spectral Width: 0-16 ppm.

¹³C NMR Acquisition Parameters:

Pulse Sequence: A standard proton-decoupled pulse sequence with a 30-degree pulse

(e.g., 'zgpg30') is utilized.

Decoupling: Proton broadband decoupling is applied during acquisition.

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Number of Scans: 1024-4096 scans are accumulated.

Spectral Width: 0-220 ppm.

Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed,

phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS

signal at 0.00 ppm for both ¹H and ¹³C spectra.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Introduction: A dilute solution of dimethyl methylsuccinate in a volatile solvent

(e.g., methanol or dichloromethane) is introduced into the mass spectrometer, often via a

gas chromatograph (GC) for separation and purification.

Instrumentation: A GC-MS system equipped with an electron ionization source is used.

Ionization Parameters:

Ionization Energy: 70 eV.

Ion Source Temperature: 200-250 °C.

Mass Analysis:
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Analyzer Type: Quadrupole or Time-of-Flight (TOF).

Scan Range: m/z 40-400.

Data Acquisition: The instrument is operated in full scan mode to obtain a mass spectrum

showing the molecular ion and fragment ions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Sample Preparation: For a neat liquid sample, a single drop of dimethyl methylsuccinate is

placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Instrumentation: A benchtop FTIR spectrometer equipped with a single-reflection ATR

accessory.

Acquisition Parameters:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are co-added and averaged.

Data Processing: A background spectrum of the clean, empty ATR crystal is recorded and

automatically subtracted from the sample spectrum. The resulting spectrum is presented in

terms of transmittance or absorbance.

Visualization of the Cross-Referencing Workflow
The following diagram illustrates the logical workflow for cross-referencing spectral data from

different databases.
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Caption: Workflow for cross-referencing spectral data.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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